molecular formula C10H15NO2 B1351634 1-(3,4-Dimethoxyphenyl)ethanamine CAS No. 50919-08-9

1-(3,4-Dimethoxyphenyl)ethanamine

Cat. No.: B1351634
CAS No.: 50919-08-9
M. Wt: 181.23 g/mol
InChI Key: OEPFPKVWOOSTBV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)ethanamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethanamine chain.

Biochemical Analysis

Biochemical Properties

1-(3,4-Dimethoxyphenyl)ethanamine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO leads to the deamination of this compound, resulting in the formation of corresponding aldehydes, ammonia, and hydrogen peroxide . Additionally, this compound can interact with neurotransmitter receptors, potentially influencing neurotransmission processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neurons, this compound can modulate the release of dopamine, thereby affecting neurotransmission . It may also impact the expression of genes involved in neurotransmitter synthesis and degradation, leading to alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to monoamine oxidase enzymes, leading to their inhibition or activation depending on the context . This binding interaction can result in changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in neurotransmitter levels and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit mild stimulatory effects on the central nervous system, while higher doses can lead to more pronounced effects, including potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic or adverse effects at high doses may include neurotoxicity and alterations in normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by monoamine oxidase enzymes, leading to the formation of corresponding aldehydes . Additionally, it may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation. These interactions can affect metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, potentially influencing cellular processes such as neurotransmitter synthesis and degradation.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)ethanamine has diverse applications in scientific research:

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)ethanamine is similar to other phenethylamines such as mescaline (3,4,5-trimethoxyphenethylamine) and 3-methoxytyramine. its unique structure with two methoxy groups at the 3 and 4 positions distinguishes it from these compounds. Mescaline, for example, has an additional methoxy group at the 5 position, which significantly alters its pharmacological profile .

Similar compounds include:

    Mescaline: 3,4,5-Trimethoxyphenethylamine

    3-Methoxytyramine: 3-Methoxy-4-hydroxyphenethylamine

    Dopamine: 3,4-Dihydroxyphenethylamine.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPFPKVWOOSTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965201
Record name 1-(3,4-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50919-08-9
Record name 3,4-Dimethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50919-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 43.8 g of (S)-1-(3,4-dimethoxyphenyl)ethylamine in 400 cm3 of dichloromethane are added, with stirring at a temperature in the region of 20° C., 16.8 cm3 of 2-thiophenecarboxaldehyde and 35 g of 4Å molecular sieves. The reaction mixture is stirred for 16 hours at a temperature in the region of 20° C., and then filtered through a sinter funnel containing Celite. The sinter funnel is washed with 3 times 50 cm3 of dichloromethane and the filtrates are combined and then concentrated to dryness under reduced pressure (2.7 kPa) at 40° C. 45.95 g of (S)-N-(2-thienyl)-methylidene]-[1-(3,4-dimethoxyphenyl)ethylamine are thus obtained in the form of a colourless oil for which the characteristics are the following:
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3′,4′-Dimethoxyacetophenone oxime (1 gram, 5.1 mmol) was dissolved in 10 milliliters of glacial acetic acid, the solution was flushed with N2 and the palladium on carbon (0.2 grams, 5%) was added. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 24 hours. The catalyst was filtered off and the filtrate was concentrated to afford a yellow oil which was taken up in water, basified to pH 12 with a saturated solution of sodium carbonate and extracted with methylene chloride. The combined extracts were dried over magnesium sulfate and concentrated to afford 1.97 grams (82%) of product as a yellow oil: 1H NMR (CDCl3) δ7.02-6.75 (m, 3H), 4.08 (q, J1=6.6 Hz, J2=13.1 Hz, 1 H), 3.89 (s, 3H), 3.87 (s, 3H), 1.37 (d , J=6.6 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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